4-[3-(2-benzenesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[3-(2-Benzenesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoline ring, a benzenesulfonamide group, and a butanoic acid moiety, making it a unique and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(2-benzenesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the following steps:
Formation of the Pyrazoline Ring: The pyrazoline ring is synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced via sulfonation of the aromatic ring, followed by amination.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the pyrazoline derivative with a butanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of pyrazole derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂), and sulfonating agents (SO₃/H₂SO₄).
Major Products:
Oxidation: Pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
4-[3-(2-Benzenesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(2-benzenesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing the production of inflammatory mediators.
Pathways Involved: The inhibition of COX and LOX pathways can lead to decreased synthesis of prostaglandins and leukotrienes, resulting in anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
- 4-[3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide
- 4-[5-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Comparison:
- Structural Differences: The presence of different substituents on the aromatic rings and the pyrazoline ring can significantly alter the chemical and biological properties of these compounds.
- Biological Activity: While similar compounds may exhibit comparable biological activities, the specific substituents can enhance or reduce their potency and selectivity towards certain targets.
- Uniqueness: 4-[3-(2-Benzenesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H25N3O5S |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-[5-[2-(benzenesulfonamido)phenyl]-3-(2-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H25N3O5S/c1-18-9-5-6-12-20(18)24-17-23(27-29(24)25(30)15-16-26(31)32)21-13-7-8-14-22(21)28-35(33,34)19-10-3-2-4-11-19/h2-14,24,28H,15-17H2,1H3,(H,31,32) |
InChI Key |
PCQNTJVWMATFBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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